4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrazolo[3,4-b]pyridin-6-one core through cyclization reactions.
- Introduction of the difluoromethyl group via nucleophilic substitution.
- Attachment of the quinolinyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C23H26F2N4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C23H26F2N4O2/c1-4-29-15(3)21-17(22(24)25)13-20(31)28(23(21)26-29)11-9-19(30)27-10-5-6-16-12-14(2)7-8-18(16)27/h7-8,12-13,22H,4-6,9-11H2,1-3H3 |
InChI Key |
QVWAZACLBKECTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCCC4=C3C=CC(=C4)C)C(F)F)C |
Origin of Product |
United States |
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